4-Ethynylaniline

Overview

Description

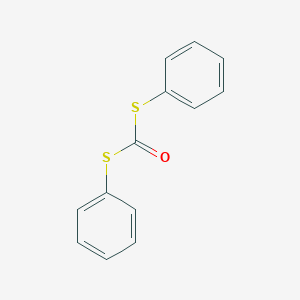

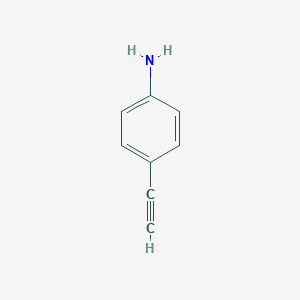

4-Ethynylaniline, also known as p-ethynylaniline, is a terminal alkyne. Its synthesis using 2-methyl-3-butyn-2-ol (MEBYNOL) has been reported. The transition metal catalyzed polymerization of this compound to afford poly(this compound) has been reported. The impact of the surface functionalization with this compound on the thermal behavior of multi-walled carbon nanotubes (MWNTs) and graphene has been investigated.

This compound is a substituted aniline.

Scientific Research Applications

Electrochemical Oxidation for Diazine Synthesis :

- Electrochemical oxidation of 4-ethynylaniline leads to the synthesis of diazine compounds. This process is significant in acidic and alkaline solutions and has applications in the synthesis of 1,2-bis(4-ethynylphenyl)diazene. Additionally, the molecular docking reveals antibiotic activity of the azo product against receptors, indicating potential biomedical applications (Mehrdadian et al., 2021).

Synthesis via Vilsmeier Reaction :

- The Vilsmeier reaction offers a route to synthesize this compound from p-nitroacetophenon, characterized by high yield and purity. This method is also applicable for synthesizing other phenylacetylene derivatives (Shi Pei-ji, 2007).

Catalytic System for Polysubstituted Indoles and Quinolines :

- 2-Ethynylaniline, under indium catalysis, selectively produces polyfunctionalized indole and quinoline derivatives. This method's versatility is significant for synthesizing complex organic compounds (Sakai et al., 2008).

Electro-Optical Properties in Conjugated Polymers :

- Poly(this compound) exhibits unique electro-optical properties, such as specific photoluminescence peaks and energy levels, useful in material science and photonics (Gui et al., 2006).

Aerobic Oxidative Cyclization in Organic Chemistry :

- Palladium-catalyzed aerobic oxidative cyclization of 2-ethynylanilines with isocyanides forms 4-halo-2-aminoquinolines. This method offers broad substrate scope and is extendable to synthesize 6H-indolo[2,3-b]quinolines (Liu et al., 2013).

Surface Plasmon Coupling Reactions in Chemistry :

- This compound and 4-ethynylnitrobenzene undergo surface plasmon coupling reactions, studied using density functional theory and surface-enhanced Raman spectroscopy. This research has implications in catalytic chemistry and material sciences (Yang et al., 2021).

Crystal Engineering :

- The crystal and molecular structures of derivatives of this compound, such as 4-ethynyl-N,N-dimethylaniline, contribute to understanding weak intermolecular interactions and polymorphism in crystal engineering (Batsanov et al., 2006).

Synthesis of Polyimides with Ethynylene Linkages :

- New aromatic polyimides containing bis(ethynylaniline) linkages have been synthesized, exhibiting high thermal stability and solvent resistance. This research is relevant in the field of high-performance polymers (Han et al., 2007).

Gold-Catalyzed Intermolecular Oxidation in Organic Synthesis :

- Gold-catalyzed intermolecular oxidation of o-ethynylanilines enables the synthesis of various functionalized 3-oxyindoles, showcasing a new strategy in organic synthesis (Shu et al., 2014).

Photocatalytic Activity Enhancement :

- Binding of this compound to Cu2O cubes significantly enhances photocatalytic activity towards methyl orange degradation, demonstrating applications in environmental chemistry and photocatalysis (Patra et al., 2022).

Mechanism of Action

Target of Action

4-Ethynylaniline, also known as p-ethynylaniline, is a terminal alkyne It is known to participate in click chemistry reactions , which are widely used in drug discovery and development for the creation of large, diverse compound libraries.

Mode of Action

The mode of action of this compound involves its interaction with various molecules through click chemistry reactions . Click chemistry is a type of chemical reaction that generates substances quickly and reliably by joining small units together. This is analogous to the way nature synthesizes chemical compounds. The reactions are modular, wide in scope, give very high yields, and generate only inoffensive byproducts that can be removed by non-chromatographic methods .

Biochemical Pathways

It has been used in the synthesis of various compounds, indicating its involvement in multiple biochemical pathways .

Result of Action

It has been used in the synthesis of various compounds, indicating its potential to influence molecular and cellular processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its photocatalytic reaction on silver nanoparticles (Ag NPs) in a liquid environment has been studied . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as the presence of other compounds, light conditions, and the physical and chemical properties of the environment.

Safety and Hazards

When handling 4-Ethynylaniline, respiratory protection should be worn and breathing vapors, mist or gas should be avoided . All sources of ignition should be removed and personnel should be evacuated to safe areas . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Biochemical Analysis

Biochemical Properties

4-Ethynylaniline contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This property allows this compound to interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its ability to undergo CuAAc with molecules containing Azide groups . This can lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.

Properties

IUPAC Name |

4-ethynylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-2-7-3-5-8(9)6-4-7/h1,3-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYITCJMBRETQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396040 | |

| Record name | 4-Ethynylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14235-81-5 | |

| Record name | 4-Ethynylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14235-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethynylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Ethynylaniline?

A1: The molecular formula of this compound is C8H7N, and its molecular weight is 117.15 g/mol.

Q2: How can this compound be spectroscopically characterized?

A2: this compound can be characterized using various spectroscopic techniques, including:

- Infrared (IR) Spectroscopy: Reveals the presence of characteristic functional groups such as the acetylene (C≡C) stretch and the amine (N-H) stretch. [, , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen (1H NMR) and carbon (13C NMR) environments within the molecule, confirming its structure. [, , , ]

- UV-Vis Spectroscopy: Shows the absorption characteristics of the molecule, which can be indicative of its electronic structure and conjugation. [, , , , ]

Q3: What are some applications of this compound in material science?

A3: this compound serves as a key precursor in synthesizing various functional materials:

- Conjugated Polymers: Polymerization of this compound yields poly(this compound), a conjugated polymer with potential applications in organic electronics due to its photoluminescent properties and electronic conductivity. [, , ]

- Crosslinked Polymers: It can be used to introduce crosslinks into polyphenylacetylene networks, modifying their mechanical and electrochemical properties. []

- Functionalized Surfaces: this compound can be grafted onto surfaces like silicon, enabling further modification and the creation of functional interfaces. []

Q4: How does the position of the ethynyl group affect the reactivity of this compound in surface modifications?

A4: Research shows that the position of the ethynyl group relative to the amine group significantly influences its reactivity with silicon surfaces. While the para- and ortho- isomers primarily react through the acetylene group, forming Si-C bonds, the meta- isomer prefers nucleophilic attack via the amine group, leading to Si-N bond formation. []

Q5: How does this compound participate in plasmon-driven catalytic reactions?

A5: Studies have shown that this compound can undergo catalytic coupling reactions on the surface of silver nanoparticles when irradiated with light. This phenomenon, driven by surface plasmon resonance, leads to the formation of p,p′-diynylazobenzene. [, ]

Q6: How do different substituents on the aromatic ring influence the polymerization of this compound derivatives?

A6: The polymerization of this compound derivatives is significantly affected by the electronic nature of substituents on the aromatic ring. Electron-donating groups generally enhance polymerization efficiency, while electron-withdrawing groups can hinder it. [, , ]

Q7: How has computational chemistry been employed to study reactions involving this compound?

A7: Density functional theory (DFT) calculations have been used to investigate the mechanism of azobenzene formation from this compound in the presence of dicobalt octacarbonyl. These calculations provide insights into the energetics and transition states involved in the reaction pathway. []

Q8: How do structural modifications of this compound impact the biological activity of its gold(I) complexes?

A8: Research on gold(I) complexes of this compound reveals that the nature of the phosphane ligand significantly influences the complex's cytotoxicity against tumor cells. Factors like the phosphane's size, rigidity, and electronic properties play a role in determining the complex's efficacy and selectivity. [, ]

Q9: What analytical techniques are commonly used to characterize and study this compound and its derivatives?

A9: Apart from the aforementioned spectroscopic methods (IR, NMR, UV-Vis), other analytical techniques are employed:

- Electrochemical Methods: Cyclic voltammetry (CV) is used to study the electrochemical behavior of this compound and its polymers. [, ]

- Mass Spectrometry (MS): This technique is crucial for determining molecular weight and identifying reaction products, especially in complex mixtures. [, , , ]

- Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed to separate and quantify this compound and its derivatives in mixtures. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.